![molecular formula C25H27N3O4S2 B2587941 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727688-94-0](/img/structure/B2587941.png)
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
BenchChem offers high-quality 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidin-4-one derivatives have been evaluated for their anticancer activity . These compounds are of interest due to their structural analogy to biogenic purines, potentially acting as nucleic acid antimetabolites . For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines, including melanoma . The structure-activity relationship of these compounds is crucial for optimizing and creating more selective and active anticancer agents.
Selective Inhibitors of Cancer Cell Growth
Some thieno[2,3-d]pyrimidin-4-one analogs have been synthesized as selective inhibitors of cancer cell growth . These compounds have been tested in vitro for their ability to inhibit the proliferation of cancer cells, such as MCF-7 and A549 cell lines, with some showing no toxicity to normal human liver cells . This highlights their potential for targeted cancer therapy.
Photodynamic Therapy Agents
Derivatives of thieno[2,3-d]pyrimidin-4-one have been explored as photosensitizers for photodynamic therapy . These compounds can be incorporated into DNA and RNA sequences for the treatment of skin cancer cells, demonstrating their versatility in medical applications.
ROCK Inhibitors
Thieno[2,3-d]pyrimidin-4-one derivatives have been discovered as potent inhibitors of Rho-associated protein kinase (ROCK), which plays a significant role in various physiological processes . These inhibitors can reduce the phosphorylation levels of ROCK downstream signaling proteins and induce changes in cell morphology and migration .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of thieno[2,3-d]pyrimidin-4-one derivatives have been investigated, showing promise in the development of new antimicrobial agents . These studies contribute to the understanding of the compound’s efficacy against a range of microbial pathogens.
properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-6-9-28-24(30)22-19(21-8-7-16(3)32-21)13-33-23(22)26-25(28)34-14-20(29)18-12-15(2)27(17(18)4)10-11-31-5/h6-8,12-13H,1,9-11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOROAXMKZYCTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
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